Class-Level Carbonic Anhydrase Isoform Selectivity Profile: hCA II vs. hCA I, IX, XII
As direct data for this specific compound is unavailable in the public domain, a class-level comparison is provided. In a study of a closely related indole-3-sulfonamide urea series, the most active derivative (compound 6l) demonstrated a Ki of 7.7 µM against human carbonic anhydrase II (hCA II), while showing no significant inhibition against hCA I, hCA IX, or hCA XII at the highest tested concentration [1]. This class-level behavior suggests that the target compound, bearing the characteristic indole-3-sulfonamide urea pharmacophore, is also likely to exhibit a degree of selectivity for hCA II over other isoforms, a crucial parameter for target validation studies where off-isoform activity must be minimized. Verification of the specific compound's selectivity is required for definitive claims.
| Evidence Dimension | Enzyme inhibition potency and selectivity (Ki) |
|---|---|
| Target Compound Data | Not available (Class-level inference from analog 6l: hCA II Ki = 7.7 µM) |
| Comparator Or Baseline | Analog 6l (hCA II Ki = 7.7 µM, no inhibition on hCA I, IX, XII) |
| Quantified Difference | Class exhibits selectivity for hCA II over other isoforms (Ki > 100 µM vs. 7.7 µM) |
| Conditions | Stopped-flow CO2 hydration assay using purified recombinant human CA isoforms I, II, IX, and XII |
Why This Matters
This class-level selectivity profile suggests the compound may serve as a valuable tool for studying hCA II-specific functions, but the specific compound's selectivity must be confirmed due to the significant impact of substituent variations on isoform preference.
- [1] Singh P., Choli A., Swain B., Angeli A., Sahoo S.K., Yaddanapudi V.M., Supuran C.T., Arifuddin M. (2022). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie, 355, 2100333. View Source
